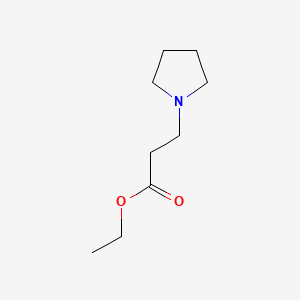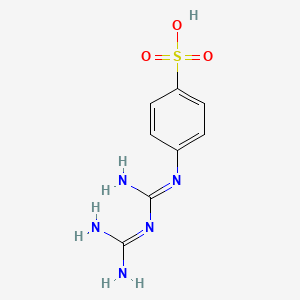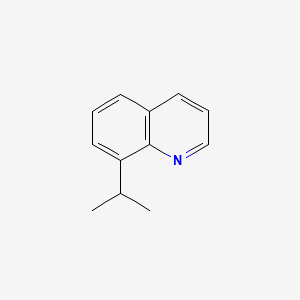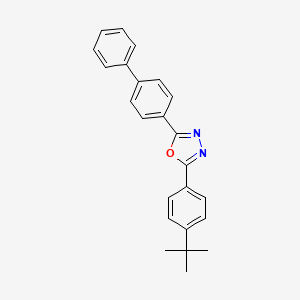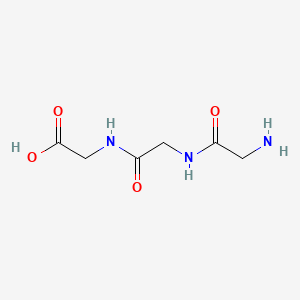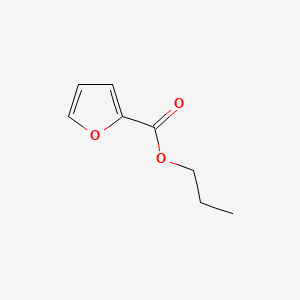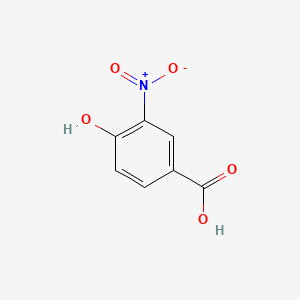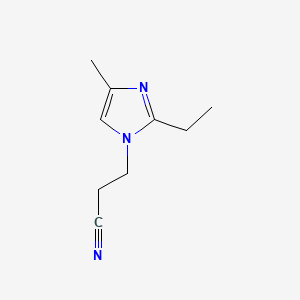
3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile
Übersicht
Beschreibung
“3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile” is a member of imidazoles . It is also known as 2-Ethyl-4-methylimidazole .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
The molecular structure of “3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile” include a molecular weight of 110.1570 . It is a white solid with a melting point of 203–205 C .Wissenschaftliche Forschungsanwendungen
Epoxy Curing Agent
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: is utilized as a curing agent for epoxy resins . This application is critical in the production of network polymers that exhibit improved thermal resistance and physical properties. The compound acts to enhance the cross-linking efficiency during the curing process, resulting in materials with superior mechanical strength and durability.
Proteomics Research
In the field of proteomics, this compound is employed for the synthesis of proteins and peptides . Its unique structure allows it to participate in various chemical reactions that are pivotal in the study of protein functions and interactions, aiding in the discovery of new biomarkers for diseases.
Pharmaceutical Intermediate
The imidazole ring present in 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile makes it a valuable intermediate in pharmaceutical synthesis . It can be used to develop drugs with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
Agrochemical Synthesis
This compound serves as a building block in the synthesis of agrochemicals . Its reactivity enables the creation of compounds that can be used as pesticides or herbicides, contributing to the protection of crops and ensuring food security.
Dye and Pigment Production
In the dye and pigment industry, 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is used to synthesize various colorants . These colorants are essential for textile manufacturing, providing vibrant and long-lasting colors for fabrics.
Textile Auxiliaries
The compound is also involved in the production of textile auxiliaries . These are chemicals that enhance the properties of textiles, such as improving dye uptake, fabric softness, and wrinkle resistance.
Organic Synthesis
As an organic synthetic intermediate, 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is used to create a multitude of organic compounds . Its versatility in chemical reactions makes it a staple in synthetic organic chemistry laboratories.
Antioxidant Potential
Research has shown that imidazole derivatives, including 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile , exhibit antioxidant potential . These compounds can scavenge free radicals, which may lead to the development of new antioxidant therapies.
Wirkmechanismus
Target of Action
The primary target of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is the respiratory system . It is a compound that can have an impact on the respiratory system, potentially causing acute toxic effects .
Mode of Action
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is used as a curing agent for epoxy resins . It has excellent compatibility with epoxy resins, and it can be widely used in epoxy resin adhesion, coating, casting, sealing, impregnation, and composite materials .
Biochemical Pathways
The compound interacts with epoxy resins to form network polymers with improved thermal resistance and physical properties . This process involves the cross-linking of the epoxy resin molecules, which is facilitated by the 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
Pharmacokinetics
It is known that the compound has aboiling point of 245-246 °C and a density of 0.950 g/mL at 25 °C . These properties may influence its distribution and elimination in the body.
Result of Action
The result of the action of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is the formation of a hardened, thermally resistant material when it is used to cure epoxy resins . The cured material has a deformation temperature of 150-170 degrees .
Action Environment
The action of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is influenced by environmental factors such as temperature. For example, the curing process typically takes place at 60 degrees for 2 hours followed by 70 degrees for 4 hours or 70 degrees for 1 hour followed by 150 degrees for 1 hour . The compound should be handled in a ventilated enclosure to minimize exposure .
Safety and Hazards
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, there is a great importance of heterocyclic ring containing drugs .
Eigenschaften
IUPAC Name |
3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDDPPKZYZTEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1CCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066949 | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile | |
CAS RN |
23996-25-0 | |
| Record name | 2E4MZ-CN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6L9KGM45M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary application of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in the context of the provided research?
A1: The research primarily focuses on 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile as an accelerant or catalyst in epoxy resin curing systems [, , , , , ].
Q2: How does 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile impact the curing process of epoxy resins?
A2: 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile significantly accelerates the curing reaction between epoxy resins and anhydride curing agents like hexahydrophthalic anhydride [, , ]. This results in faster curing times, making it suitable for industrial applications like liquid composite molding [].
Q3: Beyond simply accelerating the curing process, are there other notable effects of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile on the final epoxy resin properties?
A3: Yes, research indicates that the presence of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile can impact the electrical resistivity of the cured epoxy resin. For example, a study found that a specific formulation of epoxy resin, hexahydrophthalic anhydride, and 0.5 wt% 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile resulted in a composite with a low electrical resistivity of 11.68 Ω·cm [].
Q4: The research mentions using 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in conjunction with silver particles in epoxy resins. What is the purpose of this combination?
A4: This combination is specifically aimed at developing silver adhesives for use in Light Emitting Diode (LED) devices []. The 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile facilitates the curing of the epoxy resin, while the silver particles impart electrical conductivity to the adhesive, making it suitable for die-attach applications in LEDs.
Q5: Are there any studies on the stability of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in epoxy formulations?
A5: Yes, one study found that an epoxy system based on diglycidyl ether of bisphenol A (DGEBA) and 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile exhibited a shelf life of more than 4 days at room temperature and over 6 months at -18 °C []. This indicates its potential for single-component epoxy formulations with practical storage stability.
Q6: The research mentions "in situ-formed silver nanoparticles" in the context of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. Can you elaborate on this concept?
A6: Researchers explored a novel method to create silver nanoparticles directly within an epoxy resin matrix using 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile []. A silver-imidazole complex, formed using silver acetate and 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, decomposes during the curing process. This decomposition reduces silver ions to silver atoms, leading to the formation of silver nanoparticles. The released 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile acts as a catalyst for the epoxy curing, making it a multifunctional component in this system.
Q7: Does the research provide any insights into the material compatibility of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile beyond epoxy resins?
A7: While the provided research primarily focuses on epoxy resin applications, one study explored its use in epoxy/polyamide/core-shell rubber/anhydride blends []. This suggests potential compatibility and functionality with other polymers like polyamides and core-shell rubbers, opening avenues for further research in diverse material systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





